6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole

Lipophilicity Partition coefficient Drug-likeness

6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole (CAS 648934-13-8; synonym: 6-(4-methylphenyl)benzo[f][1,3]benzodioxole) is a polycyclic aromatic compound with a naphtho[2,3-d][1,3]dioxole core bearing a 4-methylphenyl substituent at the 6-position. It has the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.30 g·mol⁻¹.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 648934-13-8
Cat. No. B12607959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole
CAS648934-13-8
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=CC4=C(C=C3C=C2)OCO4
InChIInChI=1S/C18H14O2/c1-12-2-4-13(5-3-12)14-6-7-15-9-17-18(20-11-19-17)10-16(15)8-14/h2-10H,11H2,1H3
InChIKeyCOTVRNONWFURQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole (CAS 648934-13-8): Structural & Physicochemical Baseline for Procurement Evaluation


6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole (CAS 648934-13-8; synonym: 6-(4-methylphenyl)benzo[f][1,3]benzodioxole) is a polycyclic aromatic compound with a naphtho[2,3-d][1,3]dioxole core bearing a 4-methylphenyl substituent at the 6-position . It has the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.30 g·mol⁻¹ . Key computed descriptors include a polar surface area (PSA) of 18.46 Ų and a calculated LogP of 4.54 ; the molecule possesses zero hydrogen-bond donors, two hydrogen-bond acceptors, and one rotatable bond . These properties place the compound in a lipophilic, low-polarity region of chemical space that is characteristic of many aromatic probe molecules.

Why 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole Cannot Be Replaced by a Generic Naphthodioxole Core


The unsubstituted naphtho[2,3-d][1,3]dioxole scaffold (CAS 269-43-2) is a relatively small, planar aromatic system (MW 172.18, LogP ~2.0–2.8) whose physicochemical profile differs markedly from that of the 6-(4-methylphenyl) derivative. The addition of the 4-methylphenyl group imparts a calculated LogP increase of approximately 1.7–2.5 log units (to 4.54) while maintaining an identical PSA of 18.46 Ų . This disproportionate increase in lipophilicity without a corresponding rise in polar surface area alters membrane partitioning, passive permeability, and non-specific binding characteristics relative to the core scaffold. Consequently, the two compounds are not interchangeable in assays or formulations where hydrophobic driving forces govern molecular recognition, solubility, or biodistribution.

Quantitative Differentiation Evidence for 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole vs. the Unsubstituted Core Scaffold


LogP-Driven Lipophilicity Enhancement Over the Unsubstituted Scaffold

The target compound exhibits a computed LogP of 4.54 , whereas the unsubstituted naphtho[2,3-d][1,3]dioxole core has a calculated LogP of approximately 2.8 [1]. This represents a ΔLogP of ~1.74 log units, indicating substantially higher lipophilicity conferred by the 4-methylphenyl substituent.

Lipophilicity Partition coefficient Drug-likeness

Molecular Weight Differentiation for Solubility and Diffusion Control

The molecular weight of 6-(4-methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole is 262.30 g·mol⁻¹ , compared to 172.18 g·mol⁻¹ for the unsubstituted core scaffold . This 52% increase in molecular mass directly impacts solubility, diffusion coefficient, and molar-based dosing calculations.

Molecular weight Solubility Diffusivity

Rotatable Bond Count and Conformational Flexibility

The target compound possesses one rotatable bond (the aryl–aryl linkage) compared to zero rotatable bonds in the rigid unsubstituted core scaffold . This introduces a degree of conformational flexibility that can affect entropy of binding, crystal packing, and spectroscopic properties.

Conformational flexibility Entropy Molecular recognition

Maintained Low Polar Surface Area Despite Mass Increase

Both the target compound and the unsubstituted core share an identical topological PSA of 18.46 Ų . This means the addition of the 4-methylphenyl group increases molecular mass and LogP without introducing additional polar atoms, preserving a low-PSA profile favorable for passive membrane permeation.

Polar surface area Membrane permeability Blood-brain barrier

Class-Level CYP450 Interaction Liability of the Benzodioxole Moiety

The methylenedioxyphenyl (benzodioxole) substructure is known to interact with cytochrome P450 enzymes, forming metabolite–intermediate complexes that can lead to mechanism-based inhibition [1]. While this is a class-wide property shared by all naphthodioxole derivatives, the presence of the 4-methylphenyl substituent may alter the binding orientation and rate of metabolic clearance compared to the unsubstituted core. No direct comparative metabolism data are available for the target compound.

Drug metabolism CYP450 Benzodioxole Toxicology

Optimal Application Scenarios for 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole Based on Quantitative Differentiation


Lipophilicity-Dependent Membrane Permeation Studies

With a LogP of 4.54 and PSA of 18.46 Ų , this compound is well-suited for studies investigating passive membrane permeability, blood-brain barrier penetration, or hydrophobic probe behavior. Its lipophilicity significantly exceeds that of the unsubstituted core (LogP ≈ 2.8) [1], making it a preferred choice when higher logD-driven partitioning is experimentally required.

Structure-Activity Relationship (SAR) Exploration of 6-Aryl-Naphthodioxoles

The 4-methylphenyl substituent introduces a single rotatable bond and a defined hydrophobic motif at the 6-position . Researchers evaluating the impact of para-substituted phenyl groups on naphthodioxole bioactivity can use this compound as a benchmark methyl analog to compare against unsubstituted phenyl, 4-methoxy, or 4-halo derivatives, exploiting the quantifiable LogP and steric differences documented above.

CYP450 Inhibition and Metabolic Stability Profiling

The benzodioxole moiety is a known CYP450-interacting functional group . This compound can serve as a probe substrate for investigating how 6-aryl substitution modulates the rate of P450-mediated methylenedioxy ring opening relative to the unsubstituted naphthodioxole core, providing valuable SAR data for medicinal chemistry programs involving benzodioxole-containing scaffolds.

Organic Electronics and Photonic Material Precursor

The extended conjugated π-system of the naphthodioxole core combined with the 4-methylphenyl substituent produces a polycyclic aromatic framework with a calculated molecular complexity index of 334 . This structural profile has been cited for potential utility in organic electronics and photonics applications [1], where the precise LogP and conformational properties differentiate it from simpler naphthodioxole building blocks.

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